Enniatin F is the Most Potent ACAT Inhibitor Among the D, E, F Series
Enniatin F demonstrates superior potency as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor when directly compared to its closest structural analogs, Enniatin D and Enniatin E. In an enzyme assay using rat liver microsomes, Enniatin F exhibited an IC50 of 40 μM, which is a 30% improvement in potency over Enniatin E (IC50 57 μM) and more than double the potency of Enniatin D (IC50 87 μM) [1]. This trend aligns with the class-level inference that increased hydrophobicity among enniatins correlates with enhanced ACAT inhibitory activity [2].
| Evidence Dimension | Inhibition of ACAT enzyme activity |
|---|---|
| Target Compound Data | IC50 = 40 μM |
| Comparator Or Baseline | Enniatin D (IC50 = 87 μM), Enniatin E (IC50 = 57 μM) |
| Quantified Difference | 2.18-fold more potent than Enniatin D; 1.43-fold more potent than Enniatin E |
| Conditions | Enzyme assay using rat liver microsomes |
Why This Matters
For research programs focused on cholesterol metabolism or atherosclerosis, selecting Enniatin F provides a quantifiably more potent tool compound than its D and E counterparts, reducing the concentration required for effective ACAT inhibition.
- [1] Tomoda H, Nishida H, Huang XH, Masuma R, Kim YK, Omura S. New cyclodepsipeptides, enniatins D, E and F produced by Fusarium sp. FO-1305. J Antibiot (Tokyo). 1992;45(8):1207-1215. View Source
- [2] Tomoda H, Huang XH, Nishida H, Masuma R, Kim YK, Omura S. Inhibition of acyl-CoA: cholesterol acyltransferase activity by cyclodepsipeptide antibiotics. J Antibiot (Tokyo). 1992;45(10):1626-1632. View Source
